molecular formula C10H20O B14489685 2-(Butan-2-yl)-4-methyloxane CAS No. 63591-53-7

2-(Butan-2-yl)-4-methyloxane

Cat. No.: B14489685
CAS No.: 63591-53-7
M. Wt: 156.26 g/mol
InChI Key: ADAHKBPTDGLBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butan-2-yl)-4-methyloxane is an organic compound belonging to the class of oxanes, which are cyclic ethers. This compound features a six-membered ring with oxygen as one of the ring atoms, and it is substituted with a butan-2-yl group and a methyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)-4-methyloxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-methyl-2-butanol with an appropriate diol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the oxane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Butan-2-yl)-4-methyloxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxane ring to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl or methyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxanes with different functional groups.

Scientific Research Applications

2-(Butan-2-yl)-4-methyloxane has a wide range of applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-4-methyloxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-(Butan-2-yl)-4-methylpentane: Similar structure but with a different ring size.

    2-(Butan-2-yl)-4-methylhexane: Another similar compound with an extended carbon chain.

Uniqueness: 2-(Butan-2-yl)-4-methyloxane is unique due to its specific ring structure and substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interactions are required.

Properties

CAS No.

63591-53-7

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-butan-2-yl-4-methyloxane

InChI

InChI=1S/C10H20O/c1-4-9(3)10-7-8(2)5-6-11-10/h8-10H,4-7H2,1-3H3

InChI Key

ADAHKBPTDGLBPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CC(CCO1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.